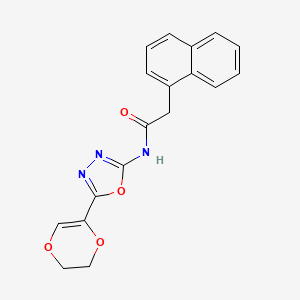
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C18H15N3O4 and its molecular weight is 337.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that integrates a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety , along with a naphthalene acetamide group. This structural diversity contributes to its various biological activities. The molecular formula is C22H20N4O6 with a molecular weight of 420.42 g/mol.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : It may inhibit enzymes crucial for cellular functions, such as those involved in cell wall synthesis in bacteria or key metabolic pathways in cancer cells.
- Apoptosis Induction : The compound might trigger programmed cell death in cancer cells by targeting signaling pathways that regulate cell survival.
- Antimicrobial Activity : Its structure allows it to interfere with bacterial growth and replication.
Antimicrobial Properties
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. For instance:
- A study demonstrated that certain oxadiazole derivatives showed over 90% inhibition against Mycobacterium tuberculosis, including strains resistant to isoniazid .
Anticancer Potential
The 1,3,4-oxadiazole scaffold has been associated with anticancer properties due to its ability to inhibit various enzymes linked to cancer progression:
| Target Enzyme | Mechanism of Action |
|---|---|
| Thymidylate Synthase | Inhibits DNA synthesis |
| Histone Deacetylase (HDAC) | Modulates chromatin structure affecting gene expression |
| Topoisomerase II | Disrupts DNA replication and transcription |
Studies have shown that compounds containing the oxadiazole ring can effectively inhibit these enzymes, leading to reduced proliferation of cancer cells .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives under dehydrating conditions.
- Introduction of the Dioxin Moiety : The dioxin ring can be synthesized by reacting diols with dihalides in basic conditions.
- Final Coupling Reaction : The final product is obtained through coupling reactions involving naphthalene derivatives and the synthesized oxadiazole.
Research Findings and Case Studies
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Antimicrobial Studies : Various derivatives have been tested against bacterial strains with promising results indicating their potential as effective antimicrobial agents .
- Anticancer Research : A review summarizing the anticancer potential of 1,3,4-oxadiazole derivatives emphasized their ability to target multiple pathways involved in tumor growth and survival .
- Molecular Docking Studies : Computational studies have suggested favorable binding affinities of this compound with key biological targets involved in cancer and microbial infections.
Propriétés
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-16(10-13-6-3-5-12-4-1-2-7-14(12)13)19-18-21-20-17(25-18)15-11-23-8-9-24-15/h1-7,11H,8-10H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZQGIMHHICZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













